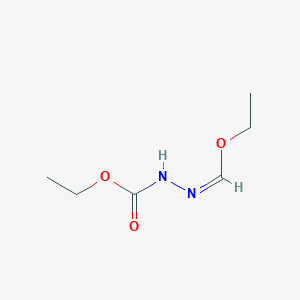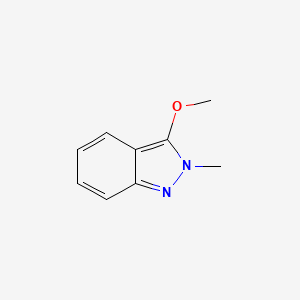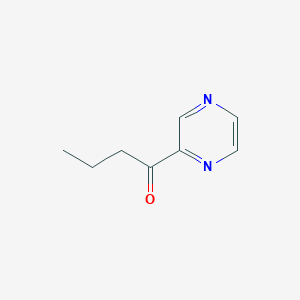
(E)-ethyl 2-(ethoxymethylene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate under controlled conditions. The reaction typically involves the following steps:
Mixing: Ethyl chloroformate is mixed with hydrazine hydrate in a suitable solvent, such as ethanol.
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazonates.
Aplicaciones Científicas De Investigación
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar structural features but different functional groups.
Methyl butyrate: An ester with a similar carbonyl group but different alkyl chains.
Ethyl propionate: Similar ester structure with different carbon chain lengths.
Uniqueness
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is unique due to its hydrazonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
ethyl (1Z)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5- |
Clave InChI |
MERMSVPSKLJDBQ-ALCCZGGFSA-N |
SMILES isomérico |
CCO/C=N\NC(=O)OCC |
SMILES canónico |
CCOC=NNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)




![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)
![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
